An In-depth Technical Guide to the Synthesis and Characterization of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
This guide provides a comprehensive technical overview for the synthesis and characterization of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, a molecule of interest for researchers and professionals in drug discovery and development. The methodologies outlined herein are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental choices.
Introduction: The Significance of the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the coenzymes NAD and NADP, which are crucial for numerous metabolic redox reactions.[1][2] In pharmacology, nicotinic acid and its derivatives are utilized for their ability to modulate lipid profiles, specifically in raising high-density lipoprotein (HDL) cholesterol.[3][4] The core nicotinic acid structure serves as a versatile scaffold in medicinal chemistry, allowing for the introduction of various substituents to explore and optimize biological activity.[5][6] The target molecule, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, combines this key heterocycle with a substituted phenyl ring, a common motif in pharmacologically active compounds, and a cyclobutylamide group, which can influence properties such as solubility, metabolic stability, and target engagement.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target compound suggests a convergent synthesis strategy. The key disconnections are the amide bond and the biaryl C-C bond. This leads to two primary synthetic routes:
-
Route A: Formation of the biaryl bond via a Suzuki-Miyaura coupling reaction, followed by the formation of the amide bond.
-
Route B: Formation of the amide bond first, followed by the Suzuki-Miyaura coupling.
Route A is generally preferred as the functional group tolerance of the Suzuki-Miyaura coupling is well-established, and the final amide bond formation is typically a high-yielding and clean reaction.[7][8] This approach minimizes the risk of side reactions and simplifies purification of the final product.
The proposed forward synthesis is therefore a two-step process starting from commercially available 5-bromonicotinic acid and 3-aminophenylboronic acid.
Experimental Protocols
Synthesis of 5-(3-aminophenyl)nicotinic acid (Intermediate 1)
This step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the central biaryl structure.[7][9]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 5-bromonicotinic acid | 202.01 g/mol | 1.0 g | 4.95 mmol |
| 3-aminophenylboronic acid | 136.94 g/mol | 0.81 g | 5.94 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.29 g | 0.25 mmol |
| Sodium Carbonate (Na2CO3) | 105.99 g/mol | 1.57 g | 14.85 mmol |
| Toluene | - | 20 mL | - |
| Ethanol | - | 10 mL | - |
| Water (degassed) | - | 10 mL | - |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask, add 5-bromonicotinic acid (1.0 g, 4.95 mmol), 3-aminophenylboronic acid (0.81 g, 5.94 mmol), and sodium carbonate (1.57 g, 14.85 mmol).
-
Add a solvent mixture of toluene (20 mL), ethanol (10 mL), and degassed water (10 mL).
-
Bubble argon or nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of water and adjust the pH to ~3-4 with 1M HCl. A precipitate will form.
-
Filter the solid, wash with water (3 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Dry the solid under vacuum to yield 5-(3-aminophenyl)nicotinic acid as a solid.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings.
-
Base: Sodium carbonate is a mild and effective base for this transformation. The use of a base is crucial for the activation of the boronic acid.[9]
-
Solvent System: The biphasic toluene/ethanol/water system is effective for dissolving both the organic and inorganic reagents.[7] Degassing is essential to prevent the oxidation of the palladium(0) catalyst.
Synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid (Final Product)
This final step involves the formation of an amide bond between the amino group of the intermediate and cyclobutanecarbonyl chloride.[][11]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 5-(3-aminophenyl)nicotinic acid | 214.22 g/mol | 1.0 g | 4.67 mmol |
| Cyclobutanecarbonyl chloride | 118.56 g/mol | 0.61 g | 5.14 mmol |
| Triethylamine (TEA) | 101.19 g/mol | 1.42 g (1.95 mL) | 14.01 mmol |
| Dichloromethane (DCM) | - | 30 mL | - |
Step-by-Step Protocol:
-
Suspend 5-(3-aminophenyl)nicotinic acid (1.0 g, 4.67 mmol) in 30 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.95 mL, 14.01 mmol) dropwise to the suspension with stirring.
-
In a separate vial, dissolve cyclobutanecarbonyl chloride (0.61 g, 5.14 mmol) in 5 mL of anhydrous DCM.[12][13][14]
-
Add the cyclobutanecarbonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction by TLC (dichloromethane:methanol, 9:1).
-
Upon completion, add 30 mL of water to the reaction mixture.
-
Acidify the aqueous layer to pH ~4-5 with 1M HCl, which will cause the product to precipitate.
-
Filter the solid, wash with water (3 x 15 mL), and then with a small amount of cold DCM.
-
Dry the solid under vacuum to yield 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid.
Rationale for Experimental Choices:
-
Acylating Agent: Cyclobutanecarbonyl chloride is a reactive acylating agent suitable for forming the amide bond.[12]
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.[] An excess is used to ensure the reaction goes to completion.
-
Solvent: Dichloromethane is a good solvent for the reactants and is unreactive under the reaction conditions.
Purification
The crude final product can be purified by recrystallization.[15][16] A suitable solvent system would be an ethanol/water mixture.
Purification Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.
Characterization
A thorough characterization of the final product is essential to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound.[17][18][19][20][21]
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
The expected result is a single major peak with a purity of >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the structure of the molecule.[22][23][24][25][26]
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):
-
Aromatic Protons (Nicotinic Acid and Phenyl Rings): Multiple signals in the range of 7.5-9.0 ppm.
-
Amide NH: A singlet around 10.0-10.5 ppm.
-
Carboxylic Acid OH: A broad singlet > 12.0 ppm.
-
Cyclobutyl Protons: Multiplets in the range of 1.8-2.4 ppm and a quintet for the CH proton around 3.2 ppm.
Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ):
-
Carbonyl Carbons (Amide and Carboxylic Acid): Signals in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals between 110-155 ppm.
-
Cyclobutyl Carbons: Signals in the range of 18-40 ppm.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.[27][28][29][30][31]
Expected Mass Spectrum (Electrospray Ionization - ESI):
-
[M+H]⁺: Calculated for C₁₆H₁₆N₂O₃: 297.12. Found: ~297.1.
-
[M-H]⁻: Calculated for C₁₆H₁₆N₂O₃: 295.11. Found: ~295.1.
Fragmentation patterns may show cleavage of the amide bond, resulting in fragments corresponding to the nicotinic acid-phenyl core and the cyclobutylcarbonyl moiety.[28][30]
Visualization of the Synthesis Workflow
The overall synthetic strategy can be visualized as a two-step process.
Caption: A two-step synthesis of the target compound.
Potential Applications and Future Directions
The synthesized molecule, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, represents a novel derivative of nicotinic acid. Given the established pharmacological importance of the nicotinic acid scaffold in treating dyslipidemia, this compound warrants further investigation.[3] The introduction of the cyclobutylcarbonylamino-phenyl moiety could modulate the compound's pharmacokinetic and pharmacodynamic properties. Future research should focus on in vitro and in vivo assays to determine its biological activity, including its effects on lipid metabolism and potential off-target effects. This compound could also serve as a valuable tool compound for exploring the structure-activity relationships of nicotinic acid receptor agonists.[3]
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